6-(Diethylamino)nicotinonitrile
Description
Historical Development and Contemporary Significance of Pyridine-3-carbonitriles
The exploration of pyridine (B92270) chemistry dates back to the 19th century, with the first synthesis of pyridine itself reported in 1876. wikipedia.org Pyridine-3-carbonitriles, or nicotinonitriles, emerged as an important subclass, with early research focusing on their fundamental synthesis and reactivity. organic-chemistry.org Over the years, the development of new synthetic methodologies, including multicomponent reactions, has made a wide array of substituted nicotinonitriles more accessible. researchgate.net
In contemporary research, pyridine-3-carbonitriles are recognized for their role as crucial intermediates and for their intrinsic biological properties. researchgate.net They are utilized in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.org The cyanopyridine core is a key structural motif in numerous compounds investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netresearchgate.netnih.gov Furthermore, certain nicotinonitrile derivatives have found applications as functional materials, such as in nonlinear optics and as fluorescent materials. researchgate.net
Structural Context of 6-(Diethylamino)nicotinonitrile within the Nicotinonitrile Class
The fundamental structure of nicotinonitrile is a pyridine ring with a nitrile (-C≡N) group at the 3-position. wikipedia.org The nitrogen atom in the pyridine ring and the cyano group are key to its chemical reactivity and physical properties.
This compound is a specific derivative of nicotinonitrile. Its structure is characterized by:
A nicotinonitrile core : This consists of the pyridine ring and the nitrile group at the 3-position.
A diethylamino group : A -N(CH₂CH₃)₂ group is substituted at the 6-position of the pyridine ring.
The presence of the electron-donating diethylamino group at the 6-position significantly influences the electronic properties of the pyridine ring. This substitution can affect the molecule's reactivity, basicity, and potential biological activity compared to the unsubstituted nicotinonitrile. The diethylamino group can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for its biological target binding.
Research Trajectories and Academic Relevance of Aminonicotinonitriles
Aminonicotinonitriles, the class of compounds to which this compound belongs, are a focal point of extensive research. The amino group, whether primary, secondary, or tertiary, imparts specific properties that are leveraged in various scientific disciplines.
Key research trajectories for aminonicotinonitriles include:
Medicinal Chemistry : A primary focus of research is the development of novel therapeutic agents. Aminonicotinonitriles have been investigated for their potential as:
Anticancer agents : Many studies have explored the antiproliferative activity of aminonicotinonitrile derivatives against various cancer cell lines. ekb.egnih.gov
Antimicrobial agents : The antimicrobial properties of these compounds against both bacteria and fungi are an active area of investigation. researchgate.net
Enzyme inhibitors : The structural features of aminonicotinonitriles make them suitable candidates for designing inhibitors of specific enzymes, such as kinases. nih.gov
Antiviral agents : Certain derivatives have shown promise as inhibitors of viruses like HIV. researchgate.netresearchgate.net
Organic Synthesis : Aminonicotinonitriles serve as versatile building blocks for the synthesis of more complex heterocyclic systems. The amino and nitrile groups provide reactive sites for a variety of chemical transformations.
Materials Science : The unique electronic and photophysical properties of some aminonicotinonitrile derivatives make them interesting for applications in materials science, including the development of dyes and nonlinear optical materials. researchgate.net
The academic relevance of aminonicotinonitriles is underscored by the continuous publication of research articles detailing new synthetic methods, biological evaluations, and structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the aminonicotinonitrile scaffold, such as the nature of the amino substituent and other groups on the pyridine ring, affect the compound's properties and activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(diethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13(4-2)10-6-5-9(7-11)8-12-10/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHESZGFVOXMWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280386 | |
| Record name | 6-(Diethylamino)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152803-26-4 | |
| Record name | 6-(Diethylamino)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152803-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Diethylamino)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Diethylamino Nicotinonitrile and Its Derivatives
Synthesis of Substituted 6-(Diethylamino)nicotinonitrile Derivatives
Functionalization at the Pyridine (B92270) Ring
The pyridine ring of nicotinonitrile derivatives serves as a versatile platform for a wide range of chemical transformations. These modifications are essential for fine-tuning the electronic and steric properties of the molecule.
One common strategy involves the cyclization of chalcone (B49325) derivatives with malononitrile (B47326). This method has been utilized to synthesize 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles. researchgate.net Similarly, the reaction of aromatic aldehydes with malononitrile can yield 6-amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles. researchgate.net These multicomponent reactions offer a convenient one-pot synthesis for highly functionalized pyridine derivatives.
Another approach focuses on the electrophilic substitution of lithiated indolizines at the C-5 position. mdpi.com Furthermore, the Tchitchibabin reaction, involving the interaction of 6-substituted 2-picolines with alpha-bromoketones, provides a pathway to 5-substituted indolizines, although it can be sterically hindered. mdpi.com
The synthesis of various substituted pyridines, including nicotinonitrile derivatives, has been reported through several methods. researchgate.net For instance, the reaction of benzylidene-cyanothioacetamide with cyclic ketones can produce nih.govorgsyn.orgnaphthyridine-2(1H)-thione and related structures. researchgate.net Subsequent reactions of these products with organyl chlorides yield 2-alkylthio-3-cyanopyridines, which can be further transformed into thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net
The synthesis of pyridinonorbornene monomers via a [4+2] cycloaddition between 2,3-pyridynes and cyclopentadiene (B3395910) represents an expedient and modular route to functionalized pyridines. chemrxiv.org This method allows for the introduction of various R groups at the C6 position of the pyridine core. chemrxiv.org
| Starting Materials | Reagents/Conditions | Product | Reference |
| Chalcone derivatives, Malononitrile | One-pot reaction | 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles | researchgate.net |
| Aromatic aldehydes, Malononitrile | One-pot reaction | 6-Amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles | researchgate.net |
| 6-Substituted 2-picolines, Alpha-bromoketones | Tchitchibabin reaction | 5-Substituted indolizines | mdpi.com |
| Benzylidene-cyanothioacetamide, Cyclic ketones | Reaction followed by treatment with organyl chlorides | 2-Alkylthio-3-cyanopyridines | researchgate.net |
| 2,3-Pyridynes, Cyclopentadiene | [4+2] cycloaddition | Pyridinonorbornenes | chemrxiv.org |
Modification of the Diethylamino Moiety
Modifications to the diethylamino group can significantly impact the properties of the final compound. While direct modification of the diethylamino group on a pre-formed nicotinonitrile ring is less commonly detailed, related synthetic strategies for analogous structures provide insight into potential routes.
For instance, in the synthesis of pyridine-2-yl substituted ureas, pyridine N-oxides react with dialkylcyanamides in a solvent- and halide-free process. rsc.org This C–H functionalization occurs regioselectively, offering a method for generating ureas with a 5-substituted pyridine-2-yl moiety. rsc.org This suggests that similar strategies could be adapted to modify amino groups at the 6-position of the nicotinonitrile ring.
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes the use of catalytic methods, green chemistry principles, and the construction of complex molecular architectures. These advanced strategies offer improved efficiency, sustainability, and access to novel compounds.
Catalytic Methods in Nicotinonitrile Synthesis
Catalysis is a fundamental tool in the synthesis of pyridine derivatives, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org This method, using an FeCl₃ catalyst, demonstrates good functional group tolerance and produces 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for additives. rsc.org
Magnetically recoverable nanocatalysts have also been employed in the synthesis of pyridine derivatives. nih.gov For example, a novel Fe₃O₄@GOTfOH/Ag/St-PEG-AcA nanocatalyst was used for the synthesis of 2,4,6-tri-arylpyridine derivatives through the reaction of aldehydes, acetophenone, and ammonium (B1175870) acetate. nih.gov Another example is the use of Fe₂O₃@Fe₃O₄@Co₃O₄ as a catalyst for producing polysubstituted pyridines via a pseudo-four-component reaction under solvent-free conditions. nih.gov
The catalytic activity of CuFe₂O₄@HNTs has been demonstrated in the synthesis of pyrazolopyridine derivatives through a multicomponent reaction at room temperature. nih.gov Furthermore, Fe₃O₄-supported Schiff-base copper(II) complexes have been used as catalysts in the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. nih.gov
| Catalyst | Reaction Type | Product Type | Reference |
| FeCl₃ | Cyclization of ketoxime acetates and aldehydes | 2,4,6-Triarylsubstituted symmetrical pyridines | rsc.org |
| Fe₃O₄@GOTfOH/Ag/St-PEG-AcA | Multicomponent reaction | 2,4,6-Tri-arylpyridine derivatives | nih.gov |
| Fe₂O₃@Fe₃O₄@Co₃O₄ | Pseudo-four-component reaction | Polysubstituted pyridines | nih.gov |
| CuFe₂O₄@HNTs | Multicomponent reaction | Pyrazolopyridine derivatives | nih.gov |
| Fe₃O₄-supported Schiff-base copper(II) complex | Three-component reaction | Pyrano[2,3-b]pyridine-3-carboxamide derivatives | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. biosynce.com This includes the use of environmentally friendly solvents, catalysts, and reaction conditions.
Microwave-assisted synthesis has been recognized as a green chemistry tool and has been used to design efficient and simple methodologies for synthesizing 3-pyridine derivatives. nih.govacs.org This method often results in excellent yields, pure products, short reaction times, and low-cost processing. acs.org For example, a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) has been successfully employed. acs.org
The use of eucalyptol (B1671775) as a more eco-compatible solvent has been explored for the synthesis of highly functionalized pyridines, proving to be a credible and sustainable alternative to conventional solvents like chloroform (B151607) and ethanol. researchgate.net
Solvent- and halide-free synthesis is another key aspect of green chemistry. A novel atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides exemplifies this approach. rsc.org
Complex Molecular Architecture Construction
The nicotinonitrile scaffold can serve as a building block for the construction of more complex molecular architectures.
The synthesis of conformationally restricted analogs of nicotine (B1678760) often involves the construction of tricyclic derivatives. nih.gov For instance, the synthesis of pyrido[2,3-g]indolizine starts from 2-methylpyridine-3-carboxaldehyde and proceeds through several steps, including a Michael addition and catalytic hydrogenation, to form the bridged nicotine analog. nih.gov
Another example is the construction of γ-lactam derivatives through a multicomponent protocol. nih.gov This involves the reaction of aromatic amines, aldehydes, and pyruvate (B1213749) derivatives in the presence of a catalytic amount of a BINOL-derived phosphoric acid. nih.gov The mechanism proceeds through the formation of imine and enamine species, followed by a Mannich reaction and intramolecular cyclization. nih.gov
Chemical Reactivity and Transformation Studies of 6 Diethylamino Nicotinonitrile
Reactions Involving the Pyridine (B92270) Ring System
The pyridine ring in 6-(diethylamino)nicotinonitrile is the primary site for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as cyclization reactions. The presence of the activating diethylamino group and the deactivating nitrile group significantly influences the regioselectivity and feasibility of these reactions.
Electrophilic Aromatic Substitution Studies
The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orgyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. organicchemistrytutor.comlibretexts.org However, the strongly electron-donating diethylamino group at the 6-position counteracts this effect, activating the ring towards electrophilic attack.
The directing effect of the substituents is crucial. The diethylamino group is an ortho-, para-director, while the nitrile group is a meta-director. In this case, the powerful activating and ortho, para-directing influence of the amino group would be the dominant factor. Therefore, electrophilic substitution is predicted to occur at the position ortho to the amino group, which is the 5-position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents and Conditions | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 6-(Diethylamino)-5-nitronicotinonitrile |
| Bromination | Br₂/FeBr₃ | 5-Bromo-6-(diethylamino)nicotinonitrile |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction at the exocyclic nitrogen is more likely. |
It is important to note that Friedel-Crafts reactions are often not feasible with pyridines as the Lewis acid catalyst complexes with the ring nitrogen, further deactivating the ring. quimicaorganica.org
Nucleophilic Aromatic Substitution Studies
Pyridine and its derivatives are generally more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen. biosynce.comyoutube.comquimicaorganica.org However, for a successful NAS reaction, a good leaving group is typically required.
In this compound, the diethylamino group is a poor leaving group. Direct displacement of this group by a nucleophile is unlikely under standard NAS conditions. However, the reactivity of the molecule can be altered by transforming the amino group or by introducing a leaving group at an activated position. For instance, related nicotinonitrile systems have been shown to undergo conversion of a pyridone to a chloropyridine, which then readily participates in nucleophilic substitution reactions. chem-soc.sinih.gov
Table 3: Potential Nucleophilic Aromatic Substitution Pathways for Derivatives of this compound
| Starting Material | Reagent | Product | Reaction Type |
| 6-Chloro-nicotinonitrile | R₂NH (e.g., Diethylamine) | This compound | NAS |
| 2-Chloro-6-(diethylamino)nicotinonitrile | Nu⁻ (e.g., RO⁻, R₂NH) | 2-Substituted-6-(diethylamino)nicotinonitrile | NAS |
Note: The table illustrates potential reactions based on the reactivity of similar pyridine systems. The synthesis of the chloro-derivatives would be a necessary preceding step.
Cyclization and Annulation Reactions
The nitrile group in this compound provides a versatile handle for constructing fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the participation of an adjacent functional group or an external reagent that reacts with the nitrile.
For example, literature on related 2-aminonicotinonitriles demonstrates their utility in the synthesis of thieno[2,3-b]pyridines, a class of compounds with potential biological activity. chem-soc.si Similarly, cyclization reactions involving the nitrile and an amino group can lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles. nih.govsciencepub.net
Table 4: Potential Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reagent(s) | Fused Ring System Formed |
| 5-Amino-6-(diethylamino)nicotinonitrile | Formamide | Pyrimido[4,5-d]pyrimidine |
| 6-(Diethylamino)-5-mercaptonicotinonitrile | α-Haloketone | Thieno[2,3-b]pyridine (B153569) |
| This compound | Hydrazine | 3-Amino-1H-pyrazolo[4,3-c]pyridine |
Note: The starting materials in this table are hypothetical derivatives of this compound, illustrating the potential for annulation based on known reactivity patterns of substituted nicotinonitriles.
Mechanistic Investigations of Reactions Involving 6 Diethylamino Nicotinonitrile
Elucidation of Reaction Pathways and Transition States
The most common reaction pathway for the transformation of 6-(diethylamino)nicotinonitrile, particularly in nucleophilic aromatic substitution (SNAr) reactions, is expected to proceed through a multi-step mechanism involving the formation of a Meisenheimer-like intermediate. This pathway is characteristic of electron-deficient aromatic rings, such as the pyridine (B92270) nucleus in this compound, which is further activated by the electron-withdrawing nitrile group.
The reaction is initiated by the attack of a nucleophile at a carbon atom of the pyridine ring, typically at a position activated by an electron-withdrawing group and bearing a suitable leaving group. In the case of transformations of precursors to this compound where a leaving group is present at the 6-position, the incoming nucleophile (e.g., diethylamine) attacks this position. The electron-donating diethylamino group in the final product, however, deactivates the ring towards further nucleophilic attack.
Computational studies on analogous substituted pyridines provide insight into the transition states of these reactions. nih.gov Density Functional Theory (DFT) calculations have been employed to model the energy profiles of SNAr reactions on pyridine derivatives. nih.govresearchgate.net These studies reveal the presence of high-energy transition states leading to and from the intermediate. The geometry of the transition state typically shows the incoming nucleophile and the leaving group partially bonded to the ring carbon.
Table 1: Calculated Free Energy Barriers for SNAr Reactions of Substituted Pyridines with Amines (Analogous Systems)
| Reactant (Pyridine Derivative) | Nucleophile | Solvent | Calculated Free Energy Barrier (kcal/mol) | Reference |
| 2-chloro-5-nitropyridine | Piperidine | Methanol | 15.8 | researchgate.net |
| 2-methoxy-3-nitropyridine | Morpholine | Water | 18.2 | researchgate.net |
| 2-methoxy-5-nitropyridine | Pyrrolidine | Water | 17.5 | researchgate.net |
| Acyl Chloride | Pyridine | Dichloromethane | 13.8 | nih.gov |
Note: This table presents data for analogous systems to illustrate typical energy barriers in SNAr reactions of substituted pyridines. The exact values for this compound will vary depending on the specific reactants and conditions.
The stability of the transition state, and thus the reaction rate, is influenced by the electronic properties of the substituents on the pyridine ring. The electron-donating diethylamino group in this compound would be expected to increase the activation energy for nucleophilic attack compared to an unsubstituted pyridine, by destabilizing the negatively charged intermediate. Conversely, the electron-withdrawing nitrile group at the 3-position helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate, thereby facilitating the reaction.
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are essential for quantitatively understanding reaction rates and for elucidating reaction mechanisms. For reactions involving this compound, the rate of reaction can be determined by monitoring the change in concentration of reactants or products over time, often using spectroscopic techniques such as UV-Vis spectrophotometry.
The rate law for a typical SNAr reaction is often found to be second order, with the rate being dependent on the concentrations of both the pyridine substrate and the nucleophile. libretexts.org This is consistent with a bimolecular rate-determining step, which is usually the initial attack of the nucleophile to form the Meisenheimer intermediate. libretexts.org
The rate of reaction is influenced by several factors:
Nucleophilicity: Stronger nucleophiles will react faster.
Solvent: Polar aprotic solvents can accelerate SNAr reactions by solvating the cation of the nucleophilic species without strongly solvating the anion, thus increasing its nucleophilicity.
Leaving Group: A better leaving group (i.e., a more stable anion) will lead to a faster reaction.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Table 2: Second-Order Rate Constants for SNAr Reactions of Substituted Pyridines with Amines (Analogous Systems)
| Pyridine Derivative | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| 2-chloro-5-nitropyridine | Piperidine | Methanol | 25 | 4.5 x 10⁻⁴ | researchgate.net |
| 2-methoxy-3-nitropyridine | Morpholine | Water | 20 | 1.2 x 10⁻³ | researchgate.net |
| 2-methoxy-5-nitropyridine | Pyrrolidine | Water | 20 | 2.8 x 10⁻² | researchgate.net |
Note: This table presents data for analogous systems. The rate constants for reactions of this compound would need to be determined experimentally.
Identification and Characterization of Reaction Intermediates
The key intermediate in the SNAr reactions of many electron-deficient aromatic compounds is the Meisenheimer complex. mdpi.comwikipedia.org This is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. In the context of reactions leading to or involving this compound, a Meisenheimer-like intermediate would be formed.
These intermediates are often transient and difficult to isolate, but their existence can be inferred from kinetic data and computational studies. nih.gov In some cases, particularly with highly activated systems and strong nucleophiles, these intermediates can be sufficiently stable to be observed and characterized spectroscopically. mdpi.com
Techniques used for the characterization of such intermediates include:
NMR Spectroscopy: The formation of a Meisenheimer complex results in a change in the chemical shifts of the ring protons, providing evidence for its formation.
UV-Vis Spectroscopy: These highly conjugated, negatively charged intermediates often exhibit strong absorptions in the visible region of the electromagnetic spectrum, leading to colored solutions.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the nitrile group and other functional groups can be observed upon formation of the intermediate.
For this compound, direct observation of a Meisenheimer intermediate in its subsequent reactions would depend on the specific reaction conditions and the nature of the attacking nucleophile.
Catalysis Mechanisms in this compound Transformations
Catalysis can play a significant role in the synthesis and transformation of nicotinonitrile derivatives. Both acid and base catalysis are common in reactions involving these types of compounds.
Base Catalysis: In reactions where a proton is generated, such as the attack of a neutral nucleophile like an amine, a base can be used to deprotonate the intermediate, shifting the equilibrium towards the products. This is a common strategy in the synthesis of aminopyridines.
Acid Catalysis: In some reactions, acid catalysis may be employed to activate the substrate or a reactant. For example, in the hydrolysis of the nitrile group of this compound to the corresponding carboxylic acid, an acid catalyst would protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. While the diethylamino group is already present in this compound, the synthesis of this compound or its further derivatization could involve metal-catalyzed reactions, such as the Buchwald-Hartwig amination of a corresponding halopyridine. The mechanism of such reactions typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
Derivatization Strategies for Structural Modification and Functional Diversification
Derivatization Through Direct Functional Group Interconversion
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edunih.govyoutube.comslideshare.netfiveable.mesolubilityofthings.com For 6-(diethylamino)nicotinonitrile, both the nitrile (-CN) and the diethylamino (-N(CH₂)₂) groups, as well as the pyridine (B92270) ring itself, serve as reactive handles for such modifications.
The nitrile group is a particularly versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(diethylamino)nicotinic acid, or the amide, 6-(diethylamino)nicotinamide. These transformations convert the electron-withdrawing nitrile into groups with different electronic and hydrogen-bonding capabilities, fundamentally altering the molecule's properties. Furthermore, the nitrile group can undergo reduction using powerful reducing agents like lithium aluminium hydride (LiAlH₄) to produce the corresponding primary amine, [6-(diethylamino)pyridin-3-yl]methanamine. This introduces a new, flexible nucleophilic site into the molecule.
The diethylamino group, an electron-donating moiety, influences the reactivity of the pyridine ring but can also be a site for derivatization. While N-dealkylation can be challenging, specific reagents and conditions can achieve this, offering a route to the secondary or primary amino-substituted nicotinonitrile. researchgate.net The pyridine nitrogen itself can be activated, for example, by forming the N-oxide, which alters the electronic distribution within the ring and can facilitate subsequent reactions at different positions. galchimia.com
| Initial Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) |
| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) |
| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | N-Oxide |
Introduction of Extended Conjugated Systems
The development of molecules with extended π-conjugated systems is central to the field of materials science, particularly for applications in dyes, sensors, and organic electronics. The this compound structure is an excellent building block for such systems due to the strong electron-donating nature of the diethylamino group, which can polarize a π-system in a "push-pull" architecture. mdpi.comrsc.orgresearchgate.net
A primary strategy for extending conjugation is through the formation of azo dyes. The amino group on the pyridine ring can be diazotized using sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, to form a reactive diazonium salt. unb.cayoutube.com This intermediate can then be coupled with electron-rich aromatic compounds, like phenols or anilines, in an electrophilic aromatic substitution reaction known as azo coupling. taylorfrancis.commdpi.comresearchgate.net The resulting azo compounds feature an -N=N- bridge that extends the conjugated system, often leading to intensely colored materials with absorption properties tunable by the choice of the coupling partner.
Another powerful method is the Knoevenagel condensation. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netresearchgate.net While the core this compound does not have an aldehyde, it can be derivatized to introduce one, or it can act as the nucleophilic component in related condensation reactions to build larger, conjugated structures. These reactions are fundamental in creating push-pull dyes where the diethylamino group acts as the electron donor and the newly formed system acts as the acceptor.
| Reaction Type | Key Reagents/Partners | Resulting Conjugated System | Potential Application |
|---|---|---|---|
| Azo Coupling | 1. NaNO₂, HCl (diazotization) 2. Electron-rich arene (e.g., N,N-dimethylaniline, 2-naphthol) | Azo Dye | Pigments, pH indicators |
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound (e.g., malononitrile) | α,β-Unsaturated System | Non-linear optics, photoinitiators mdpi.comresearchgate.net |
| Heck or Suzuki Coupling | Vinyl or Aryl Halide/Boronic Acid, Pd catalyst | Stilbene or Biaryl System | Organic electronics, fluorescent probes |
Synthesis of Hybrid Molecular Architectures
Creating hybrid molecules by linking this compound to other distinct chemical entities can generate novel materials with combined or synergistic functionalities. This approach is widely used in medicinal chemistry and materials science to fine-tune properties like solubility, targeting ability, or electronic behavior.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, if a halogen atom is introduced onto the pyridine ring, reactions like the Suzuki-Miyaura coupling (with arylboronic acids) or the Buchwald-Hartwig amination (with amines) can be employed to attach new molecular fragments. nih.govacs.org A more direct approach is C-H activation, which allows for the coupling of aryl halides directly to a C-H bond on the pyridine ring, often guided by the existing functional groups. nih.gov This method avoids the need for pre-functionalization of the pyridine ring, offering a more atom-economical route to biaryl hybrids.
These strategies can be used to link the this compound core to a wide variety of structures, including other heterocyclic systems (like thiazoles or quinolines), nih.govwikipedia.org polycyclic aromatic hydrocarbons, or even polymers, leading to complex architectures with unique properties. nih.gov
| Hybrid Partner | Linkage Chemistry | Resulting Hybrid Architecture | Functional Significance |
|---|---|---|---|
| Aryl Boronic Acid | Suzuki-Miyaura Coupling | Biaryl Compound | Modulation of photophysical properties |
| Amine/Amide | Buchwald-Hartwig Amination | N-Aryl Pyridine | Development of new ligands or bioactive molecules |
| Aryl Halide | Direct C-H Arylation | Biaryl Compound | Economical synthesis of complex materials nih.gov |
| Alkyne | Sonogashira Coupling | Aryl-Alkyne Conjugate | Creation of rigid, linear molecular wires |
Derivatization for Analytical Enhancement and Detection
In many applications, particularly in biological and environmental analysis, it is crucial to detect and quantify molecules at very low concentrations. Chemical derivatization can significantly improve the performance of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or fluorescence spectroscopy. nih.govmdpi.comxjtu.edu.cn
For LC-MS analysis, derivatization aims to improve chromatographic retention and/or ionization efficiency. Nitrogen-containing heterocycles can sometimes exhibit poor retention on standard reversed-phase columns and may not ionize efficiently by electrospray ionization (ESI). nih.govnih.gov Attaching a permanently charged group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) tag, to the molecule can dramatically increase the ESI-MS signal in positive ion mode. nih.gov Reagents like (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) can be used to label amine functionalities, a strategy that could be adapted for derivatives of this compound. nih.gov The "Nitrogen Rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, is a useful intrinsic property for identifying such compounds. youtube.com
For fluorescence-based detection, a fluorophore (a fluorescent tag) can be attached to the molecule. This is achieved by reacting the target with a fluorogenic reagent. For instance, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBF-Cl) react with amino groups to form highly fluorescent adducts. nih.gov Similarly, other fluorescent labels can be introduced through coupling reactions, transforming the non-fluorescent or weakly fluorescent this compound into a probe that can be detected with high sensitivity. nih.gov
| Analytical Technique | Derivatization Reagent Example | Reaction Principle | Advantage |
|---|---|---|---|
| LC-MS (ESI+) | Quaternary Phosphonium/Ammonium Reagents | Introduction of a permanent positive charge | Greatly enhanced ionization efficiency and sensitivity nih.gov |
| Fluorescence Spectroscopy | 4-chloro-7-nitrobenzofurazan (NBF-Cl) | Nucleophilic substitution with an amine to form a fluorescent adduct | High-sensitivity detection, bio-imaging applications nih.gov |
| Fluorescence Spectroscopy | Dansyl Chloride | Reaction with amino groups to form a fluorescent sulfonamide | Robust and well-established labeling method |
| Gas Chromatography (GC) | Silylating agents (e.g., BSTFA) | Replaces active hydrogens (e.g., on a primary/secondary amine) with a trimethylsilyl (B98337) group | Increases volatility and thermal stability |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis
In the ¹H NMR spectrum of 6-(Diethylamino)nicotinonitrile, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the diethylamino group are found in the upfield region. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the diethylamino group.
Interactive Table: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | 7.5 - 8.5 | Multiplet | - |
| Methylene (B1212753) (-CH₂-) | 3.4 - 3.6 | Quartet | 7.1 |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet | 7.1 |
Note: The exact chemical shifts can vary depending on the solvent used.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region, as are the carbon atoms of the pyridine ring. The carbons of the ethyl groups appear at higher field.
Interactive Table: ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (ppm) |
| C (Nitrile) | ~118 |
| C (Aromatic) | 105 - 160 |
| C (Methylene) | ~45 |
| C (Methyl) | ~13 |
Note: The exact chemical shifts can vary depending on the solvent used.
Advanced Two-Dimensional NMR Techniques
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. iajps.comweizmann.ac.ilcreative-biostructure.com A COSY spectrum reveals proton-proton couplings, showing correlations between the methylene and methyl protons of the ethyl groups. weizmann.ac.ilharvard.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. creative-biostructure.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C≡N stretch of the nitrile group, C-N stretches of the amine, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Interactive Table: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 |
| C-N (Amine) | 1250 - 1350 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π-π* transitions within the aromatic pyridine ring system. The presence of the electron-donating diethylamino group and the electron-withdrawing nitrile group can influence the position and intensity of these absorption bands. researchgate.netresearchgate.net
Interactive Table: UV-Vis Absorption Data for this compound
| Transition | λmax (nm) |
| π-π* | ~260 and ~310 |
Note: The exact wavelengths of maximum absorption can be influenced by the solvent.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. nist.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact molecular weight of the compound. Common fragmentation patterns would likely involve the loss of ethyl groups from the diethylamino substituent.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ | 175.11 |
| [M - CH₃]⁺ | 160.09 |
| [M - C₂H₅]⁺ | 146.08 |
Computational Chemistry and Theoretical Modeling of 6 Diethylamino Nicotinonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For 6-(diethylamino)nicotinonitrile, DFT serves as the foundation for understanding its fundamental chemical characteristics.
Geometry Optimization and Molecular Conformation Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to find the equilibrium geometry. mdpi.com
The conformation of the diethylamino group relative to the pyridine (B92270) ring is of particular interest. The rotation around the C-N bond connecting the diethylamino group to the pyridine ring can lead to different conformers. DFT calculations can identify the most stable conformer by comparing the energies of various optimized structures. The planarity of the pyridine ring and the orientation of the ethyl groups are key structural parameters that influence the molecule's electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |
| C-N (Pyridine Ring) | ~1.34 Å | |
| C-CN (Nitrile) | ~1.45 Å | |
| C≡N (Nitrile) | ~1.15 Å | |
| C-N (Amino) | ~1.37 Å | |
| N-C (Ethyl) | ~1.47 Å | |
| Bond Angle | C-C-C (Pyridine Ring) | ~120° |
| C-C-N (Pyridine Ring) | ~120° | |
| C-C-CN | ~121° | |
| Dihedral Angle | C-C-N-C (Amino Group) | Variable (determines conformation) |
Note: These values are illustrative of typical results from DFT calculations and are not from a specific study on this molecule.
Electronic Structure Elucidation (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. explorationpub.com For this compound, the electron-donating diethylamino group and the electron-withdrawing nitrile group are expected to significantly influence the energies and spatial distributions of the frontier orbitals. The HOMO is likely to be localized on the electron-rich part of the molecule (the diethylamino group and the pyridine ring), while the LUMO may be concentrated on the electron-deficient nitrile group and the pyridine ring. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) (Illustrative) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Note: These values are illustrative and represent typical outputs from DFT calculations.
Electronegativity, Chemical Potential, and Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are calculated based on conceptual DFT. mdpi.com
Electronegativity (χ): Represents the power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system.
Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).
These descriptors for this compound would help in predicting its behavior in various chemical reactions.
Table 3: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (Illustrative) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.65 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.65 eV |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.15 eV |
| Global Softness (S) | 1 / η | 0.465 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 3.10 eV |
Note: These values are illustrative and derived from the energies in Table 2.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption and emission spectra. nih.govscirp.org TD-DFT calculations can determine the energies of electronic transitions and their corresponding strengths, providing a theoretical basis for interpreting experimental UV-Vis spectra.
Simulation of Absorption and Emission Spectra
TD-DFT calculations, often using a functional like CAM-B3LYP which is suitable for charge-transfer excitations, can simulate the UV-Vis absorption spectrum of this compound. nih.gov The calculation yields vertical excitation energies, which correspond to transitions from the ground state to various excited states, and oscillator strengths, which determine the intensity of the absorption peaks. The simulated spectrum is typically plotted as oscillator strength versus wavelength.
Similarly, the emission (fluorescence) spectrum can be simulated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state (S₀). The difference between the absorption and emission maxima provides the Stokes shift.
Analysis of Electronic Transitions and Oscillator Strengths
Each peak in the simulated absorption spectrum corresponds to a specific electronic transition from an occupied molecular orbital to an unoccupied one. For this compound, the lowest energy transition is typically from the HOMO to the LUMO. This transition often has a significant intramolecular charge transfer (ICT) character, with electron density moving from the diethylamino group to the nitrile group through the π-system of the pyridine ring.
The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths correspond to intense peaks in the spectrum, while those with zero or near-zero oscillator strengths are considered "forbidden" and are not observed or are very weak. west-code.org Analyzing the orbitals involved in each transition and its oscillator strength allows for a complete assignment of the spectral features.
Table 4: Illustrative TD-DFT Results for Electronic Transitions of this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.55 | 349 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.10 | 302 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.50 | 275 | 0.25 | HOMO → LUMO+1 (90%) |
Note: These values are illustrative of typical TD-DFT outputs and are not from a specific study on this molecule. The orbital contributions indicate the primary orbitals involved in the electronic transition.
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in close contacts and the nature of these interactions.
Hypothetical Hirshfeld Surface Analysis Data for this compound
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 45.5 | Represents the most significant contribution, arising from the numerous hydrogen atoms on the diethylamino and pyridine moieties. |
| C···H/H···C | 25.8 | Indicates the presence of C–H···π interactions and other van der Waals forces. |
| N···H/H···N | 18.2 | Highlights the importance of hydrogen bonding, likely involving the nitrile nitrogen and hydrogen atoms from neighboring molecules. |
| C···C | 5.5 | Suggests the presence of π–π stacking interactions between the pyridine rings of adjacent molecules. |
| N···C/C···N | 3.0 | Minor contributions from other close contacts. |
| N···N | 2.0 | Minimal contact between nitrogen atoms. |
These percentages are illustrative and would require experimental crystallographic data and subsequent computational analysis for validation. The red regions on the dnorm map would correspond to the closest intermolecular contacts, visually identifying the key interactions driving the supramolecular assembly.
Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal, offering a deeper understanding of the forces governing the crystal's stability. These calculations typically involve computing the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy.
Hypothetical Energy Framework Calculation Results for this compound
| Interaction Type | Energy (kJ/mol) | Contribution to Total Energy (%) |
| Electrostatic | -55.2 | 38.5 |
| Dispersion | -70.8 | 49.4 |
| Repulsion | 25.1 | -17.5 (destabilizing) |
| Polarization | -12.3 | 8.6 |
| Total Interaction Energy | -113.2 | 100 |
This hypothetical data suggests that the attractive dispersion and electrostatic forces significantly outweigh the repulsive forces, leading to a stable crystal lattice.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are invaluable for exploring the conformational landscape and dynamic behavior of molecules.
Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and their relative energies. The flexibility of the diethylamino group allows for multiple low-energy conformations. Energy minimization calculations, using force fields like MMFF94 or UFF, can predict the most stable conformer.
A systematic conformational search would likely reveal several local energy minima corresponding to different orientations of the ethyl groups relative to the pyridine ring. The global minimum would represent the most probable conformation in the gas phase or in non-polar solvents.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5° | 0.00 |
| 2 | -65.2° | 1.25 |
| 3 | 68.9° | 1.30 |
These values are illustrative and would be determined by detailed quantum mechanical or molecular mechanics calculations.
Computational chemistry can be used to model the potential chemical reactions of this compound and to identify the transition states connecting reactants to products. For instance, the hydrolysis of the nitrile group or electrophilic aromatic substitution on the pyridine ring could be investigated.
By mapping the potential energy surface, researchers can determine the activation energy barriers for various reaction pathways. Transition state theory can then be used to calculate reaction rates. For example, modeling the N-alkylation of the diethylamino group would involve locating the transition state for the nucleophilic attack of the nitrogen atom on an alkyl halide. The calculated activation energy would provide insight into the feasibility and kinetics of this reaction.
Hypothetical Activation Energies for Reactions of this compound
| Reaction | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Nitrile Hydrolysis | Acid-catalyzed addition of water | 25.8 |
| Electrophilic Aromatic Substitution | Nitration at C5-position | 18.2 |
| N-Alkylation | Reaction with methyl iodide | 15.5 |
These hypothetical data points illustrate how computational modeling can be used to predict the reactivity of this compound and guide experimental studies.
Photochemical Behavior and Photophysical Properties
Fluorescence Spectroscopy and Emission Characteristics
The fluorescence properties of organic molecules are highly sensitive to their electronic structure and the surrounding environment. For 6-(Diethylamino)nicotinonitrile, its fluorescence is a direct consequence of the electronic transition from the ground state to an excited state, followed by the radiative decay back to the ground state.
Emission Maxima and Quantum Yield Determination
Solvatochromic Effects and Solvent-Dependent Shifts
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a characteristic feature of compounds exhibiting intramolecular charge transfer (ICT). In the case of this compound, the electron-donating diethylamino group and the electron-withdrawing nitrile group facilitate such an ICT upon photoexcitation.
Studies on analogous nicotinonitrile derivatives have demonstrated positive solvatochromism, where the emission wavelength undergoes a red shift (to longer wavelengths) as the polarity of the solvent increases. nih.gov This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvents compared to the less polar ground state. While a specific data table for this compound is not available, the expected trend would be a shift of the emission maximum to longer wavelengths in solvents of increasing polarity, as illustrated in the hypothetical table below.
Hypothetical Solvent-Dependent Emission Shifts for this compound
| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) |
| n-Hexane | 1.88 | Shorter Wavelength |
| Toluene | 2.38 | ↓ |
| Dichloromethane | 8.93 | ↓ |
| Acetone | 20.7 | ↓ |
| Acetonitrile | 37.5 | ↓ |
| Dimethyl Sulfoxide | 46.7 | Longer Wavelength |
This table illustrates the expected trend of positive solvatochromism. Actual values require experimental verification.
Excited State Dynamics and Relaxation Processes
The excited state dynamics of this compound are expected to be governed by the nature of its lowest excited singlet state (S1). Given the donor-acceptor nature of the molecule, this state likely possesses significant charge-transfer character. The lifetime of this excited state, which is the average time the molecule spends in the excited state before returning to the ground state, is a crucial parameter. For many fluorescent organic molecules, excited state lifetimes are typically in the nanosecond range.
The relaxation from the excited state can be influenced by several factors, including the solvent environment and the presence of specific functional groups. In polar solvents, the stabilization of the charge-transfer state can lead to a longer fluorescence lifetime and a red-shifted emission, as discussed in the context of solvatochromism. Non-radiative decay pathways can also compete with fluorescence. These processes, which dissipate the excitation energy as heat, can be influenced by molecular vibrations and interactions with the solvent. A comprehensive understanding of the excited state dynamics would necessitate advanced spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes and transient absorption spectroscopy to probe the evolution of the excited state population.
Electrochemical Studies and Redox Properties
Cyclic Voltammetry and Square Wave Voltammetry Investigations
No published studies utilizing cyclic voltammetry or square wave voltammetry to investigate 6-(Diethylamino)nicotinonitrile were found.
Determination of Oxidation and Reduction Potentials
Specific oxidation and reduction potentials for this compound have not been reported in the scientific literature.
Electroactivity and Electron Transfer Mechanisms
The electroactivity and electron transfer mechanisms of this compound have not been characterized.
Stability Under Electrochemical Conditions
There is no available data on the stability of this compound under electrochemical conditions.
Future Research Directions and Emerging Paradigms in 6 Diethylamino Nicotinonitrile Chemistry
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes to 6-(diethylamino)nicotinonitrile and its derivatives is a primary focus for future research. While general methods for the synthesis of nicotinonitriles are established, tailoring these for the specific diethylamino-substituted compound can enhance yield, purity, and structural diversity.
One promising avenue is the expansion of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer an atom-economical and environmentally benign approach to complex molecules. Research could focus on optimizing catalysts and reaction conditions for the condensation of β-keto nitriles or malononitrile (B47326) with an appropriate amine and other precursors to directly yield the this compound core.
Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles, particularly for exothermic reactions.
Cross-coupling reactions, a cornerstone of modern organic synthesis, could also be more extensively explored. The development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions would enable the introduction of the diethylamino group onto a pre-functionalized nicotinonitrile scaffold, or conversely, the construction of the pyridine (B92270) ring with the diethylamino group already in place.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity. | Catalyst design, solvent screening, substrate scope expansion. |
| Flow Chemistry | Scalability, precise reaction control, enhanced safety. | Reactor design, optimization of flow parameters, integration with downstream processing. |
| Cross-Coupling Reactions | High functional group tolerance, modularity. | Development of novel catalysts and ligands, optimization of reaction conditions. |
Deeper Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
Kinetic studies, for instance, can provide valuable data on reaction rates and the influence of various parameters on the reaction pathway. By monitoring the concentration of reactants, intermediates, and products over time, researchers can deduce the rate-determining step and gain insights into the transition states involved.
In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be employed to identify and characterize transient intermediates that are key to understanding the reaction pathway. This information is invaluable for confirming proposed mechanisms and identifying potential side reactions.
Isotope labeling studies, where one or more atoms in a reactant are replaced with a heavier isotope, can provide definitive evidence for bond-forming and bond-breaking steps in a reaction mechanism.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. For this compound, advanced computational modeling can accelerate the discovery and development process.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties (e.g., NMR, IR, and UV-Vis spectra). This information can aid in the characterization of newly synthesized compounds and provide insights into their reactivity.
Furthermore, computational modeling can be used to explore potential reaction pathways and predict the feasibility and selectivity of new synthetic transformations. By calculating the energy profiles of different reaction mechanisms, researchers can identify the most likely pathway and design experiments to favor the desired product.
The prediction of material properties is another area where computational modeling can make a significant impact. For instance, the nonlinear optical (NLO) properties of materials based on nicotinonitrile scaffolds can be predicted through quantum chemical calculations, guiding the design of new NLO materials with enhanced performance.
Design and Synthesis of Advanced Functional Materials Based on Nicotinonitrile Scaffolds
The unique electronic and structural features of the nicotinonitrile scaffold, combined with the electron-donating nature of the diethylamino group, make this compound a promising building block for a variety of functional materials.
One area of significant potential is in the development of materials for nonlinear optics. The push-pull electronic structure of this compound, with the electron-donating diethylamino group and the electron-withdrawing nitrile group, is a key feature for second-order NLO activity. Future research could focus on incorporating this moiety into larger conjugated systems or polymers to enhance these properties.
The fluorescent properties of nicotinonitrile derivatives also make them attractive for applications in chemical sensing and bioimaging. By functionalizing the this compound core with specific recognition units, it may be possible to develop fluorescent probes that can selectively detect ions, small molecules, or biomolecules.
Finally, the pyridine nitrogen atom and the nitrile group offer sites for coordination with metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, and magnetism, with potential applications in gas storage, separation, and heterogeneous catalysis.
| Functional Material | Potential Application | Key Design Strategy |
| Nonlinear Optical Materials | Telecommunications, optical data storage. | Incorporation into extended π-conjugated systems. |
| Fluorescent Probes | Chemical sensing, bioimaging. | Functionalization with specific recognition moieties. |
| Metal-Organic Frameworks | Gas storage, catalysis, separation. | Utilization of coordination sites for metal ion binding. |
Q & A
Q. What are the recommended safety protocols for handling 6-(Diethylamino)nicotinonitrile in laboratory settings?
- Answer :
- PPE Requirements : Use a full-body protective suit, nitrile gloves, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) depending on exposure levels .
- Storage : Store in tightly sealed containers in dry, well-ventilated areas. Avoid incompatible materials (e.g., strong oxidizers) and ensure containers remain upright to prevent leaks .
- First Aid : In case of inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse with water for ≥15 minutes. Always provide the safety data sheet to medical personnel .
Q. How is this compound synthesized, and what are the key reaction conditions?
- Answer :
- Cyclization Method : React (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one with malononitrile in ethanol under sodium alkoxide catalysis (room temperature, 68% yield). Recrystallize from ethanol for X-ray-grade crystals .
- Alternative Routes : Use phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours, achieving 91% yield in nitrile group activation .
Q. What analytical techniques are used to confirm the structure of this compound derivatives?
- Answer :
- X-ray Crystallography : Resolve dihedral angles (e.g., 25.22° between pyridyl and 4-aminophenyl rings) and disorder parameters (e.g., thiophene ring occupancy ratios of 0.858:0.142) .
- Spectroscopy : Use NMR to confirm substituent positions and hydrogen bonding patterns. For example, N–H⋯N hydrogen bonds (2.12–2.24 Å) stabilize crystal packing .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 4-position to improve α-glucosidase inhibition (IC₅₀ values < 10 µM). Ethoxy groups at the 2-position enhance solubility without compromising activity .
- Metal Complexation : Coordinate with transition metals (e.g., Co(II), Cu(II)) to amplify cholinesterase inhibition. Peripheral tetra-({6-[3-(diethylamino)phenoxy]hexyl}oxy) groups improve water solubility and binding affinity .
Q. What strategies address discrepancies in reported biological activities of this compound derivatives?
- Answer :
- Assay Standardization : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and pH (6.5–7.5) to minimize IC₅₀ variability in enzyme inhibition studies .
- Crystallographic Validation : Compare crystal structures (e.g., C–H⋯π interactions in orthorhombic Pbca systems) to rule out polymorph-driven activity differences .
Q. How does the crystal structure of this compound derivatives inform their reactivity?
- Answer :
- Torsional Strain : Ethoxy groups twisted by 171.13° from the pyridyl ring reduce steric hindrance, favoring nucleophilic substitution at the 4-position .
- Hydrogen Bonding : N–H⋯N interactions (2.12 Å) stabilize intermediates in SNAr reactions, while C–H⋯π interactions (3.42 Å) guide regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
